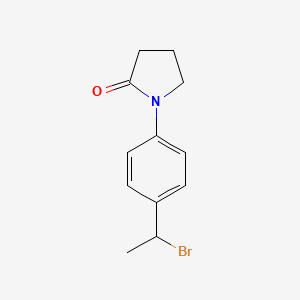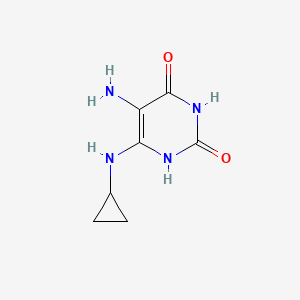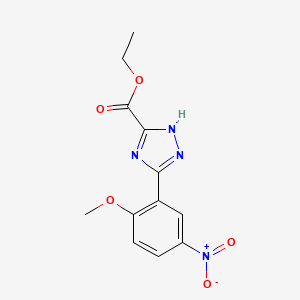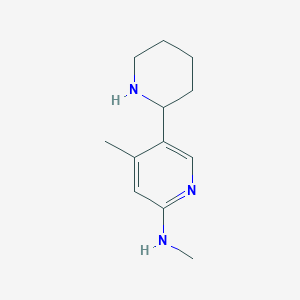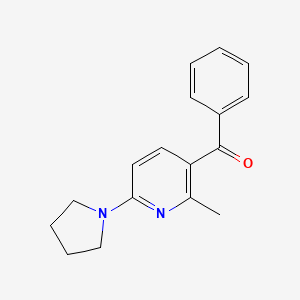
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone undergoes several types of chemical reactions, including:
Scientific Research Applications
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems . The pyridine and pyrrolidine moieties play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone can be compared to other similar compounds, such as:
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol: This compound differs by having a hydroxyl group (-OH) instead of a carbonyl group (C=O), which affects its reactivity and biological activity.
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methane:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-15(17(20)14-7-3-2-4-8-14)9-10-16(18-13)19-11-5-6-12-19/h2-4,7-10H,5-6,11-12H2,1H3 |
InChI Key |
DHKWOTJIBFKMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


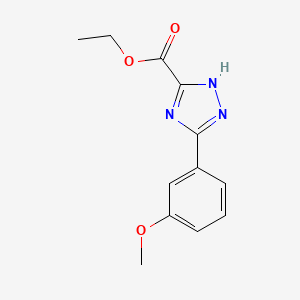
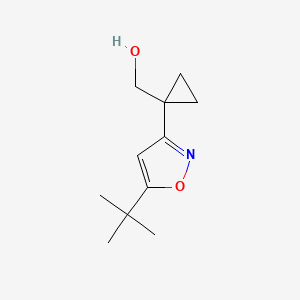




![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B11796598.png)
